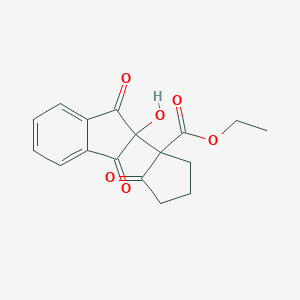
ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have antioxidant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate in lab experiments is its versatility. It can be used in various research applications, and its mechanism of action makes it a promising candidate for treating various diseases. However, one of the limitations is that its full mechanism of action is not yet understood, which limits its potential applications.
Orientations Futures
There are several future directions for the research and development of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, there is a need to understand its mechanism of action better to develop more targeted and effective treatments.
Méthodes De Synthèse
The synthesis of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate involves the reaction of 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylic acid with ethyl 2-oxocyclopentanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C17H16O6 |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
ethyl 1-(2-hydroxy-1,3-dioxoinden-2-yl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H16O6/c1-2-23-15(21)16(9-5-8-12(16)18)17(22)13(19)10-6-3-4-7-11(10)14(17)20/h3-4,6-7,22H,2,5,8-9H2,1H3 |
Clé InChI |
ADUJFQIHXMFIBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
SMILES canonique |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)


![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)